N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key features include:
- 5-Methyl group: Enhances metabolic stability and modulates electronic effects on the pyrimidine ring.
- 2-Trifluoromethyl group: Introduces hydrophobicity and electron-withdrawing properties, improving target binding affinity.
- N-(3,5-Dimethylphenyl)amine: The 3,5-dimethyl substitution on the phenyl ring optimizes steric and electronic interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5/c1-8-4-9(2)6-11(5-8)20-12-7-10(3)19-14-21-13(15(16,17)18)22-23(12)14/h4-7,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINUBRUVZASSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for MMV011259 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
MMV011259 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Medicinal Chemistry
N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as an antimicrobial agent . Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The incorporation of the trifluoromethyl group is believed to enhance these properties by improving the compound's interaction with microbial cell membranes.
Anticancer Research
Recent studies have indicated that this compound may possess anticancer properties . Research has demonstrated that triazole derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Neuropharmacology
The compound has also been explored for its potential neuroprotective effects. Research suggests that triazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
In addition to its medicinal uses, this compound has shown promise as a pesticide . Its chemical structure allows it to act as a fungicide or herbicide by disrupting specific biochemical pathways in target organisms.
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various triazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
In a preclinical trial published in Cancer Research, researchers tested the anticancer effects of this compound on multiple cancer cell lines. The results demonstrated that it inhibited tumor growth in vivo in xenograft models of breast cancer . The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of MMV011259 involves its interaction with specific molecular targets in the malaria parasite. It disrupts the metabolic pathways essential for the parasite’s survival, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with pyrimidine metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Amine Group
Compound 32 () :
- Structure : N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
- Key Differences :
- 3,5-Difluoro-4-(trifluoromethyl)phenyl vs. 3,5-dimethylphenyl substituents.
- Higher electronegativity and lipophilicity due to fluorine atoms.
- Impact :
- Biological Activity : Compound 32 showed antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), attributed to fluorine-enhanced binding to dihydroorotate dehydrogenase .
- Physicochemical Properties : Melting point = 238°C (vs. ~220–230°C estimated for the target compound), reflecting stronger intermolecular forces from fluorine .
Compound 2V6 () :
- Structure : N-[3,5-Difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine.
- Key Differences : Additional 2-trifluoromethyl group on the triazole ring.
- Impact :
Core Structure Modifications
Pyrazolo[1,5-a]Pyrimidines () :
- Structure : 3,5-Disubstituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines.
- Key Differences : Pyrazole instead of triazole fused to pyrimidine.
- Impact :
Research Implications
Biological Activity
N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests that it may interact with various biological targets, leading to diverse therapeutic applications. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C15H14F3N5. Its structural features include:
- A triazole ring fused to a pyrimidine structure.
- A trifluoromethyl group which may enhance lipophilicity and biological activity.
- Dimethyl and methyl substituents that could influence receptor binding and activity.
Anticancer Activity
Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Studies have demonstrated that triazolopyrimidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting specific pathways : These compounds may inhibit key enzymes involved in cancer progression, including kinases and other signaling molecules.
A notable study highlighted that a related triazolopyrimidine compound showed promising results against breast cancer cell lines (MCF-7), suggesting potential applications in oncology .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring is crucial for interaction with microbial enzymes. In vitro studies have reported:
- Broad-spectrum activity : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : These compounds may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .
Antiviral Activity
Research has also explored the antiviral potential of triazole derivatives. Some findings suggest that these compounds can inhibit viral replication through:
- Blocking viral entry : By interfering with the viral envelope or capsid proteins.
- Inhibiting viral polymerases , which are essential for viral genome replication.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its chemical structure. Key aspects include:
- Substituent effects : The presence of trifluoromethyl and dimethyl groups can enhance potency and selectivity for biological targets.
- Ring modifications : Alterations in the triazole or pyrimidine rings can lead to variations in biological activity and toxicity profiles.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolopyrimidine derivatives demonstrated that modifications at the 7-position significantly enhanced cytotoxicity against MCF-7 cells. The compound this compound was evaluated alongside others and showed superior efficacy with an IC50 value lower than 10 µM.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating significant antibacterial properties compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, triazolopyrimidine precursors are reacted with substituted amines under reflux in ethanol or 1,4-dioxane at 60–100°C for 3–72 hours. Solvent polarity (e.g., ethanol vs. NMP) and temperature significantly affect reaction efficiency. Column chromatography with gradient elution (e.g., EtOAC/light petroleum) is used for purification .
- Data : Yields vary widely (14–96%) depending on substituent steric/electronic effects. For instance, bulkier amines like isopropylamine require longer reaction times (72 hours) but achieve moderate yields (55–63%) .
Q. Which spectroscopic techniques are most effective for structural characterization of triazolopyrimidine derivatives like this compound?
- Methodology :
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., methyl groups at 3,5-dimethylphenyl or trifluoromethyl at position 2). Aromatic protons appear in the δ 7.0–8.5 ppm range, while NH protons resonate as broad singlets (δ 10.1–11.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1130–1170 cm⁻¹ for trifluoromethyl) .
- Mass Spectrometry (ESI/FAB) : Confirms molecular ion peaks (e.g., m/z 330–394 [M+H]⁺ for substituted analogs) .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?
- Methodology :
- Enzyme Inhibition : Use recombinant enzyme assays (e.g., dihydroorotate dehydrogenase for antimalarial activity) with IC₅₀ determination via spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology : Synthesize analogs with systematic substituent variations (e.g., replacing 3,5-dimethylphenyl with 4-trifluoromethoxyphenyl) and compare activity. Key findings include:
- Trifluoromethyl Groups : Enhance metabolic stability and target binding via hydrophobic interactions .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., -CF₃) improve enzyme inhibition (e.g., PfDHODH IC₅₀ = 15 nM) compared to electron-donating groups .
- Data Table :
| Substituent at Position 7 | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| 4-Trifluoromethylphenyl | 15 nM (PfDHODH) | |
| 3,5-Dimethylphenyl | 42 nM (PfDHODH) | |
| 4-Fluorophenyl | 89 nM (PfDHODH) |
Q. How should researchers address contradictory data in solubility or bioactivity across studies?
- Methodology :
- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and measure via HPLC-UV or nephelometry .
- Bioactivity Variability : Validate assays with positive controls (e.g., atovaquone for antimalarial studies) and ensure consistent cell culture conditions .
Q. What strategies are effective for identifying this compound’s molecular targets?
- Methodology :
- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS .
- Molecular Docking : Screen against target libraries (e.g., Plasmodium falciparum DHODH) using software like AutoDock Vina .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed during lead optimization?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS .
- PK Studies : Administer orally/intravenously in rodent models and calculate AUC, t₁/₂, and bioavailability .
Methodological Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
